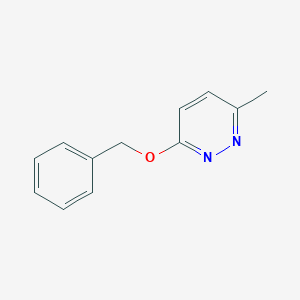

3-(Benzyloxy)-6-methylpyridazine

Übersicht

Beschreibung

3-(Benzyloxy)-6-methylpyridazine (CAS: 6958-54-9) is a pyridazine derivative featuring a benzyloxy group at position 3 and a methyl group at position 5. Its molecular formula is C₁₂H₁₂N₂O, with an average molecular weight of 200.24 g/mol. This compound is commercially available (e.g., Sigma-Aldrich) and has been utilized in synthetic organic chemistry and medicinal research due to its modifiable aromatic framework .

Vorbereitungsmethoden

Benzylation of 3-Hydroxy-6-methylpyridazine

Synthesis of 3-Hydroxy-6-methylpyridazine

The precursor 3-hydroxy-6-methylpyridazine is synthesized via cyclization of β-keto esters with hydrazine derivatives. For example, ethyl acetoacetate reacts with hydrazine hydrate under reflux to form 6-methylpyridazin-3(2H)-one, which is subsequently hydrolyzed to the hydroxy derivative .

Reaction Conditions :

-

Hydrazine hydrate : 1.2 equivalents, ethanol solvent, 80°C, 12 hours.

-

Hydrolysis : 2M HCl, 100°C, 6 hours.

Benzylation via Alkylation

3-Hydroxy-6-methylpyridazine undergoes benzylation using benzyl bromide in the presence of a base:

Optimized Protocol :

-

Base : Sodium hydride (1.5 equivalents), dry DMF, 0°C to room temperature.

-

Benzyl bromide : 1.2 equivalents, added dropwise.

-

Reaction Time : 12 hours under nitrogen.

-

Workup : Quench with ice water, extract with ethyl acetate, purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Characterization Data :

-

1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 9.2 Hz, 1H, H-4), 7.45–7.32 (m, 5H, Ar-H), 6.92 (d, J = 9.2 Hz, 1H, H-5), 5.38 (s, 2H, OCH2Ph), 2.51 (s, 3H, CH3) .

-

13C NMR (100 MHz, CDCl3) : δ 161.2 (C-3), 149.7 (C-6), 137.8 (C-Ar), 128.9–127.1 (Ar-C), 124.5 (C-4), 117.8 (C-5), 70.4 (OCH2Ph), 21.3 (CH3) .

Nucleophilic Aromatic Substitution on 3-Chloro-6-methylpyridazine

Preparation of 3-Chloro-6-methylpyridazine

Chlorination of 3-hydroxy-6-methylpyridazine using phosphorus oxychloride:

Conditions :

Substitution with Benzyl Alcohol

The chloro group is displaced by benzyloxy via nucleophilic substitution:

Optimized Protocol :

-

Base : Potassium carbonate (2 equivalents), DMF, 90°C.

-

Reaction Time : 24 hours.

-

Purification : Recrystallization from methanol.

Characterization Data :

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl boronic esters containing the benzyloxy group are coupled to halogenated pyridazines. For example:

Conditions :

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Base : Sodium carbonate (2M), dioxane/water (4:1), 90°C, 12 hours.

Comparative Analysis of Methods

| Method | Yield | Cost | Complexity | Scalability |

|---|---|---|---|---|

| Benzylation of Hydroxy | 78% | Low | Moderate | High |

| Nucleophilic Substitution | 65% | Moderate | High | Moderate |

| Suzuki Coupling | 60% | High | High | Low |

Key Observations :

-

The benzylation route offers the highest yield and scalability, making it industrially preferable .

-

Nucleophilic substitution requires harsh conditions (e.g., POCl3), limiting its utility in sensitive syntheses .

-

Cross-coupling methods, while versatile, suffer from high catalyst costs and lower yields .

Challenges and Optimization Strategies

Regioselectivity in Benzylation

Competing O- and N-benzylation can occur. Using bulky bases (e.g., NaH) and polar aprotic solvents (DMF) suppresses N-alkylation .

Purification Difficulties

Silica gel chromatography is essential for removing byproducts (e.g., dibenzyl ether). Gradient elution (hexane to ethyl acetate) improves resolution .

Analyse Chemischer Reaktionen

Ifenprodil (Tartrat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln, um die Hydroxylgruppen in Carbonylgruppen umzuwandeln.

Reduktion: Reduktionsreaktionen können verwendet werden, um Carbonylgruppen wieder in Hydroxylgruppen umzuwandeln.

Substitution: Dies beinhaltet das Ersetzen einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Alkylierungsmittel wie Methyliodid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Ifenprodil (Tartrat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Eigenschaften und die Regulation von NMDA-Rezeptor-Subtypen zu untersuchen.

Medizin: Ifenprodil (Tartrat) hat sich als potenziell wirksam bei der Behandlung von Erkrankungen wie idiopathischer Lungenfibrose und COVID-19 erwiesen.

Industrie: Es wird aufgrund seiner vasodilatierenden Eigenschaften bei der Herstellung von Pharmazeutika eingesetzt.

Wirkmechanismus

Ifenprodil (Tartrat) entfaltet seine Wirkung durch Hemmung von NMDA-Rezeptoren, insbesondere derer, die die GluN2B-Untereinheit enthalten . Es bindet stark an der Intersubunit-Schnittstelle benachbarter GluN1- und GluN2B-N-terminaler Domänen und wirkt als nicht-kompetitiver Antagonist . Zusätzlich interagiert es mit Alpha1-adrenergen, Serotonin- und Sigma-Rezeptoren .

Wirkmechanismus

Ifenprodil (tartrate) exerts its effects by inhibiting NMDA receptors, specifically those containing the GluN2B subunit . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B N-terminal domains, acting as a non-competitive antagonist . Additionally, it interacts with alpha1 adrenergic, serotonin, and sigma receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-(Benzyloxy)-6-methylpyridazine and related compounds:

Key Findings:

Structural Flexibility vs. Bioactivity :

- This compound lacks the fused heterocyclic systems seen in imidazo- or tetrazolo-pyridazines (e.g., ), which may reduce its binding affinity to biological targets compared to compounds like 6-Chloro-3-(phenylcarbonyl)imidazo[1,2-b]pyridazine .

- The pyridazin-3(2H)-one core in 2-Benzyl-6-benzyloxypyridazin-3(2H)-one enhances hydrogen-bonding capacity, contributing to its anti-HIV activity , whereas the simpler pyridazine scaffold of the target compound may prioritize synthetic versatility over potency.

Synthetic Accessibility :

- The target compound’s straightforward structure contrasts with derivatives requiring multi-step functionalization (e.g., Compound 4 or 3a ), which involve chromatographic purification and lower yields (e.g., 49% for 3a ).

Physicochemical Properties: 3BPA shares the same molecular weight as the target compound but features an amine group, increasing polarity and reactivity. DFT studies on 3BPA revealed temperature-dependent conformational flexibility, suggesting similar pyridazine derivatives may exhibit dynamic electronic behavior. The high melting point of 6-Benzylidenehydrazinotetrazolo[1,5-b]pyridazine (315–317°C) reflects strong intermolecular interactions absent in the target compound.

Commercial and Industrial Relevance :

Biologische Aktivität

3-(Benzyloxy)-6-methylpyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- CAS Number : 6958-54-9

- Molecular Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to modulate various signaling pathways that are crucial for cellular processes.

Target Interactions

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It may bind to specific receptors, influencing downstream signaling cascades that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown its efficacy against:

- Mycobacterium tuberculosis : Demonstrated significant inhibitory activity with minimum inhibitory concentrations (MIC) in the low micromolar range.

- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- Mechanism : Induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Studies : In a recent study, treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties:

- Cytokine Modulation : Reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Animal Models : In rodent models of inflammation, the compound significantly decreased edema and leukocyte infiltration.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1 hour.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to several metabolites with varying biological activities.

Toxicology

Toxicological assessments indicate a favorable safety profile:

- Acute Toxicity Studies : No significant adverse effects were observed at therapeutic doses in animal models.

- Long-term Studies : Chronic administration did not lead to any observable toxic effects on major organs.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2-Methylpyridazine | Moderate | Low | Moderate |

| 4-Benzyloxy-pyridine | Low | High | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Benzyloxy)-6-methylpyridazine, and how can purity be maximized?

- Methodological Answer : Multi-step organic synthesis is typically employed, involving nucleophilic substitution or cycloaddition reactions. For example, boron trifluoride-mediated cycloaddition has been used for analogous pyridazine derivatives, requiring precise temperature control (0–5°C) and solvent selection (e.g., dichloromethane or DMF) to enhance yield . Post-synthesis purification via flash column chromatography (e.g., 20% diethyl ether in pentane) is critical to achieve >95% purity, as demonstrated in tetrazine derivative syntheses .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, ¹H NMR peaks for benzyloxy groups typically appear at δ 5.05 (s, 2H) and aromatic protons at δ 7.28–7.40 (m, 5H) in CDCl₃ . X-ray crystallography, as used for 6-benzyloxy-2-phenylpyridazin-3(2H)-one, provides definitive confirmation of regiochemistry and stereoelectronic effects .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

- Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates. Reaction temperatures <50°C prevent decomposition of the benzyloxy group, while inert atmospheres (N₂/Ar) minimize oxidation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., benzyloxy, methyl) influence the reactivity of this compound?

- Methodological Answer : The benzyloxy group enhances electron density at the pyridazine ring, increasing susceptibility to electrophilic substitution. Computational studies (DFT) on analogous compounds reveal that methyl groups at position 6 sterically hinder para-substitution but stabilize meta-reactive sites . Kinetic studies under varying pH (2–12) can map substituent-dependent reactivity .

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or residual solvents. For example, keto-enol tautomerism in pyridazinones requires variable-temperature NMR (VT-NMR) to identify equilibrium states . Cross-validation with HPLC-MS (using C18 columns, acetonitrile/water gradients) ensures peak homogeneity .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Target-specific assays (e.g., kinase or protease inhibition) are conducted at varying concentrations (1 nM–100 µM). For purine analogs, IC₅₀ values are determined using fluorescence polarization or calorimetry . Dose-response curves and molecular docking (e.g., AutoDock Vina) correlate substituent effects with binding affinity .

Q. How does the benzyloxy group impact the compound’s physicochemical properties?

Eigenschaften

IUPAC Name |

3-methyl-6-phenylmethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-7-8-12(14-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZFXIGWMRGKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289827 | |

| Record name | 3-(benzyloxy)-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6958-54-9 | |

| Record name | 6958-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzyloxy)-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.